molecular formula C10H12N2O3 B12906042 3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine CAS No. 40795-02-6

3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine

Cat. No.: B12906042
CAS No.: 40795-02-6
M. Wt: 208.21 g/mol
InChI Key: GCFFSSQJMFZPCE-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-nitrophenyl)oxazolidine is a heterocyclic compound that features an oxazolidine ring substituted with a methyl group at the 3-position and a nitrophenyl group at the 2-position. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-nitrophenyl)oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions and yields the desired oxazolidine derivatives with good to excellent yields.

Industrial Production Methods

Industrial production of 3-methyl-2-(4-nitrophenyl)oxazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization can be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-nitrophenyl)oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amino-substituted oxazolidines

    Substitution: Various substituted oxazolidine derivatives

Scientific Research Applications

3-Methyl-2-(4-nitrophenyl)oxazolidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-nitrophenyl)oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The nitrophenyl group may play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents.

    Spirooxazolidines: Feature a spirocyclic structure with an oxazolidine ring.

    Oxazoles: Contain a similar heterocyclic ring but with different nitrogen and oxygen positions.

Uniqueness

3-Methyl-2-(4-nitrophenyl)oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

40795-02-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-methyl-2-(4-nitrophenyl)-1,3-oxazolidine

InChI

InChI=1S/C10H12N2O3/c1-11-6-7-15-10(11)8-2-4-9(5-3-8)12(13)14/h2-5,10H,6-7H2,1H3

InChI Key

GCFFSSQJMFZPCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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